molecular formula C22H18N4O5 B2622684 N-(5-methyl-1,2-oxazol-3-yl)-4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenoxy]benzamide CAS No. 392251-34-2

N-(5-methyl-1,2-oxazol-3-yl)-4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenoxy]benzamide

Cat. No. B2622684
CAS RN: 392251-34-2
M. Wt: 418.409
InChI Key: HAUDCAWLZARFIZ-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenoxy]benzamide is a useful research compound. Its molecular formula is C22H18N4O5 and its molecular weight is 418.409. The purity is usually 95%.
BenchChem offers high-quality N-(5-methyl-1,2-oxazol-3-yl)-4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenoxy]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methyl-1,2-oxazol-3-yl)-4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenoxy]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

    Target of action

    Compounds with similar structures, such as sulfonamides, are known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria .

    Mode of action

    These compounds can competitively inhibit the enzyme, preventing the synthesis of folic acid, which is essential for bacterial growth and reproduction .

    Biochemical pathways

    The inhibition of folic acid synthesis affects several downstream biochemical pathways in bacteria, including the synthesis of nucleic acids and proteins, leading to the inhibition of bacterial growth .

    Result of action

    The ultimate result of the compound’s action would be the inhibition of bacterial growth, assuming it acts similarly to other sulfonamides .

    Action environment

    The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the presence of certain solvents can disrupt amide-amide interactions, leading to the formation of different forms of the compound .

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5/c1-13-11-19(25-30-13)23-21(27)15-3-7-17(8-4-15)29-18-9-5-16(6-10-18)22(28)24-20-12-14(2)31-26-20/h3-12H,1-2H3,(H,23,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUDCAWLZARFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,2-oxazol-3-yl)-4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenoxy]benzamide

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